C18H22ClNO5S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-5-methanesulfonylphenyl isocyanate with a suitable alcohol to form the carbamate ester. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
[(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
[(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate include other carbamate esters and sulfonyl-containing compounds. Examples include:
Phenoxybenzamine: A compound with similar structural features but different functional groups.
Chlorphenoxamine: Another compound with a similar molecular framework.
Uniqueness
The uniqueness of [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H22ClNO5S |
---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
1-(4-chlorophenoxy)-3-[(1,1-dioxothiolan-3-yl)-(furan-2-ylmethyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H22ClNO5S/c19-14-3-5-17(6-4-14)25-12-16(21)10-20(11-18-2-1-8-24-18)15-7-9-26(22,23)13-15/h1-6,8,15-16,21H,7,9-13H2 |
InChI-Schlüssel |
QIRXQZKRLNYWBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)CC(COC3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.